1-(4-Fluoro-3-nitrophenyl)ethanol
Description
1-(4-Fluoro-3-nitrophenyl)ethanol (CAS 774-86-7) is a fluorinated nitroaromatic compound with the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol . Structurally, it features a nitro group (-NO₂) and a fluorine atom at the 3- and 4-positions of the benzene ring, respectively, with an ethanol substituent at the 1-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing nitro and fluoro groups, which enhance reactivity in nucleophilic substitution and condensation reactions .
Synthetic routes often involve acetylation or halogenation of 4-fluoro-3-nitroaniline derivatives, followed by reduction or alkylation steps. For example, highlights its commercial availability with ≥98% purity, indicating its importance in high-precision organic synthesis.
Properties
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACYNVDAYQTIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluoro-3-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Fluoro-3-nitrophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(4-Fluoro-3-nitrophenyl)acetone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite (Na2S2O4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 1-(4-Fluoro-3-nitrophenyl)acetone.
Reduction: Formation of 1-(4-Fluoro-3-aminophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluoro-3-nitrophenyl)ethanol has been investigated for its potential as an antibacterial and anticancer agent. The following points summarize its medicinal applications:
- Antibacterial Activity : Studies have shown that derivatives of 4-fluoro-3-nitrophenyl compounds exhibit notable antibacterial properties. For instance, the compound 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated a minimum inhibitory concentration (MIC) of 512 µg/mL against Klebsiella pneumoniae, indicating enhanced potency compared to its precursor .
- Anticancer Potential : Research into fluoro-substituted compounds has highlighted their efficacy against various cancer cell lines. Compounds derived from this compound have shown significant cytotoxicity against glioblastomas and triple-negative breast cancer cells, suggesting their viability as leads in anticancer drug development .
Bioconjugation and Functionalization
The compound serves as a versatile building block in bioconjugation chemistry:
- Bioconjugation Applications : The flexible chemistry of 4-fluoro-3-nitrophenyl azide, a derivative of this compound, has been utilized for immobilizing biomolecules and functionalizing polymer surfaces. This is crucial in developing biosensors and targeted drug delivery systems .
Synthesis of Novel Compounds
This compound is employed in the synthesis of various novel compounds:
- Synthesis Pathways : The compound can be used as an intermediate in synthesizing spiro-isoxazoline ethers and lactones, which have shown promise as antiviral agents . The electrophilic nature of the fluorinated aromatic ring facilitates reactions that lead to complex molecular architectures.
Data Tables
| Application Area | Compound/Derivative | Activity/Outcome |
|---|---|---|
| Antibacterial | 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | MIC = 512 µg/mL against K. pneumoniae |
| Anticancer | Fluoro-substituted derivatives | Significant cytotoxicity against cancer cells |
| Bioconjugation | 4-Fluoro-3-nitrophenyl azide | Effective for biomolecule immobilization |
| Synthesis | Spiro-isoxazoline ethers | Potential antiviral activity |
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of several fluoro-substituted compounds, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was found to be twice as potent as its non-chloro counterpart against K. pneumoniae. This highlights the impact of halogen substitution on biological activity .
Case Study 2: Anticancer Activity
A series of fluoro-substituted spiro-isoxazoline derivatives were synthesized from this compound and tested for cytotoxicity against glioblastoma cell lines. Compounds demonstrated IC50 values ranging from 36 to 80 μM, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the nitro and fluoro groups can participate in various electronic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The chloroacetamide derivative (2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide) exhibits superior antibacterial activity (MIC 512 µg/mL vs. 1024 µg/mL for its non-chlorinated analog) due to improved binding to penicillin-binding proteins via the chloro group . this compound’s hydroxyl group enhances solubility in polar solvents compared to its ketone analog (e.g., 1-(4-Methyl-3-nitrophenyl)ethanone), which may limit bioavailability .
Electron-Withdrawing Groups: The nitro and fluoro groups in all listed compounds stabilize aromatic rings via electron withdrawal, facilitating electrophilic substitutions.
Synthetic Flexibility: this compound is synthesized via acetylation or halogenation followed by reduction, while imidazo-thiadiazoles require condensation with phenacyl bromides under reflux .
Pharmacokinetic and Toxicological Profiles
- 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide : Demonstrates favorable pharmacokinetics (oral bioavailability) and low cytotoxicity in preliminary assays, making it a candidate for further development .
Industrial and Research Relevance
- This compound is critical in synthesizing fluorinated drug candidates, such as kinase inhibitors or antiviral agents, due to its balance of reactivity and stability .
- Comparatively, imidazo-thiadiazoles are prioritized in antimicrobial research, reflecting broader trends in targeting heterocyclic scaffolds for antibiotic development .
Biological Activity
1-(4-Fluoro-3-nitrophenyl)ethanol is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 185.15 g/mol. Its structure features a phenolic group with a fluorine atom and a nitro group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, potentially influencing metabolic pathways involved in disease processes.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, particularly against Gram-negative bacteria such as Klebsiella pneumoniae.
- Cellular Interactions : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Antimicrobial Studies
In a study assessing the antibacterial activity of related compounds, this compound demonstrated potential efficacy against K. pneumoniae. The minimum inhibitory concentration (MIC) values indicated that modifications to the structure could enhance antibacterial potency. For instance, a related compound showed an MIC of 1024 µg/mL, while another variant with a chloro substitution exhibited an MIC of 512 µg/mL, suggesting that structural modifications can significantly impact biological activity .
Cytotoxicity and Safety Profiles
Research into the cytotoxic effects of this compound has indicated varying degrees of toxicity across different cell lines. In vitro assays have shown that while some derivatives exhibit low cytotoxicity, others may induce apoptosis in cancer cell lines. Toxicological assessments also revealed potential irritant effects on ocular tissues in animal models, necessitating caution in therapeutic applications .
Study on Anticancer Properties
A recent investigation focused on the anticancer properties of fluorinated phenolic compounds, including this compound. The study found that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving oxidative stress and apoptosis induction. The presence of the nitro group was particularly noted for enhancing these effects .
Evaluation of Pharmacological Properties
Pharmacokinetic studies have suggested that the unique structure of this compound could lead to improved bioavailability and metabolic stability compared to non-fluorinated analogs. This makes it a candidate for further development as a therapeutic agent targeting specific diseases.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
